(S)-N-methyltetrahydrofuran-3-amine hydrochloride
Overview
Description
“(S)-N-methyltetrahydrofuran-3-amine hydrochloride” is a hydrochloride salt of an amine. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine) . Hydrochlorides are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as solubility, stability, melting point, boiling point, and reactivity. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups. For example, as a hydrochloride salt, “(S)-N-methyltetrahydrofuran-3-amine hydrochloride” is likely to be soluble in water .Scientific Research Applications
Synthesis and Catalysis
(S)-N-methyltetrahydrofuran-3-amine hydrochloride is relevant in the field of synthesis and catalysis. It is used in the development of expedient synthesis methods for N-methyl- and N-alkylamines, which are significant in academic research and industrial production. These compounds play essential roles in life-science molecules and their activities. Efficient synthesis protocols involving earth-abundant metal-based catalysts, like the one involving nitrogen-doped, graphene-activated Co3O4-based catalysts for selective synthesis of N-methylated and N-alkylated amines, are of scientific interest (Senthamarai et al., 2018).
Organic Chemistry and Solvent Use
In organic chemistry, (S)-N-methyltetrahydrofuran-3-amine hydrochloride is involved in the chemoselective protection of anilines and serves as a substitute for traditional organic solvents. For example, a study describes the straightforward protection of anilines as N-TBS derivatives using 2-methyltetrahydrofuran under mild conditions (Pace et al., 2011).
Biochemical Applications
This compound has been used in studies exploring its effects on bacterial cells, such as Bacillus subtilis. Research shows that it can induce irreversible damage to bacterial DNA, highlighting its potential in antibacterial applications (Shimi & Shoukry, 1975).
Biomass Conversion and Green Chemistry
Another area of application is in biomass conversion and green chemistry. The compound is involved in the one-pot conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts. This process is significant for its application in producing biomass-derived chemicals, which are important for sustainable and eco-friendly solvent use (Liu et al., 2020).
Peptide Synthesis and Pharmaceutical Applications
In the pharmaceutical sector, particularly in peptide synthesis, this compound finds application as a solvent alternative. For instance, its role in the solid-phase peptide synthesis process where it serves as a greener alternative to dichloromethane for the incorporation of the first amino acid and precipitation of peptides after global deprotection is notable (Al Musaimi et al., 2018).
properties
IUPAC Name |
(3S)-N-methyloxolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFUVNKNOZMSJF-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCOC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733703 | |
Record name | (3S)-N-Methyloxolan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-methyltetrahydrofuran-3-amine hydrochloride | |
CAS RN |
1292324-44-7 | |
Record name | (3S)-N-Methyloxolan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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